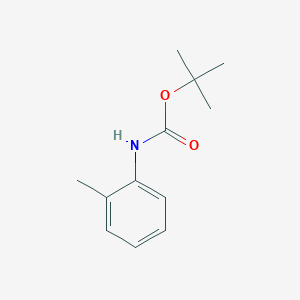

Tert-butyl o-tolylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-7-5-6-8-10(9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDAFUNCFQYMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431175 | |

| Record name | tert-butyl o-tolylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74965-31-4 | |

| Record name | tert-butyl o-tolylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-methylphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl o-tolylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl o-tolylcarbamate, a key intermediate in organic synthesis. The document details the prevalent synthetic methodology, extensive characterization data, and explicit experimental protocols.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the N-tert-butoxycarbonylation (Boc protection) of o-toluidine. This reaction typically involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-donating reagent. The reaction proceeds via the nucleophilic attack of the amino group of o-toluidine on one of the carbonyl carbons of (Boc)₂O. The mechanism involves the formation of a tetrahedral intermediate which then collapses to form the carbamate, with the release of tert-butanol and carbon dioxide as byproducts.[1][2] While the reaction can proceed without a base, a mild base such as triethylamine or sodium bicarbonate is often employed to neutralize the resulting acidic byproducts and drive the reaction to completion.[3]

Reaction Scheme:

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the singlet for the nine equivalent protons of the tert-butyl group, and a broad singlet for the N-H proton of the carbamate.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the aromatic and methyl carbons of the o-tolyl group.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H Stretch: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and tert-butyl groups) are observed just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band characteristic of the carbamate carbonyl group, typically found between 1680-1720 cm⁻¹.[4]

-

C-N Stretch: This absorption is usually found in the 1200-1350 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is also expected.[4]

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for compounds containing a tert-butyl group include the loss of a tert-butyl cation ([M-57]⁺) or the loss of isobutylene ([M-56]⁺).[4]

2.4. Melting Point

The melting point of a solid compound is a crucial indicator of its purity. A sharp and well-defined melting point range suggests a high degree of purity.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Physical Properties

| Parameter | Value | Reference |

| Yield | 93% | [5] |

| Physical State | White Solid | [5] |

| Melting Point | 84-85 °C | [5] |

Table 2: Spectroscopic Characterization Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.83 (d, J = 8 Hz, 1H), 7.22 (t, J = 8 Hz, 1H), 7.17 (d, J = 8 Hz, 1H), 7.03 (t, J = 8 Hz, 1H), 6.37 (bs, 1H), 2.28 (s, 3H), 1.57 (s, 9H) | [5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 153.00, 136.20, 132.80, 130.20, 126.60, 123.60, 121.00, 80.20, 28.20, 17.60 | [5] |

| IR (Predicted) | N-H stretch: ~3300 cm⁻¹, C-H (sp²) stretch: >3000 cm⁻¹, C-H (sp³) stretch: <3000 cm⁻¹, C=O stretch: ~1700 cm⁻¹ | General |

| MS (Predicted) | [M]⁺: 207, [M-57]⁺: 150 | General |

Experimental Protocols

4.1. Synthesis of this compound

This protocol is a representative procedure for the Boc protection of o-toluidine.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add o-toluidine (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). If a base is used, add triethylamine (1.2 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound as a white solid.

4.2. Characterization Protocols

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid product using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Acquire the mass spectrum in the desired ionization mode (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).

-

Visualizations

Caption: Synthesis and Characterization Workflow for this compound.

Caption: Logical Relationship of Characterization Techniques.

References

The Lynchpin of Regiocontrol: A Technical Guide to the Mechanism of Action of Tert-butyl o-tolylcarbamate in Organic Synthesis

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate landscape of modern organic synthesis, the quest for precise molecular architecture is paramount. For researchers, scientists, and drug development professionals, the ability to selectively functionalize aromatic rings is a cornerstone of creating novel chemical entities with desired properties. This whitepaper provides an in-depth technical guide on the mechanism of action of tert-butyl o-tolylcarbamate, a reagent whose strategic utility lies in its powerful capacity for directed regiocontrol in the construction of complex aromatic systems.

At its core, the primary mechanism of action of this compound is its function as a potent Directed Metalation Group (DMG) in the context of Directed ortho-Metalation (DoM) . This process allows for the selective deprotonation and subsequent functionalization of the aromatic ring at the position ortho to the carbamate group, overriding the conventional electronic effects that typically govern electrophilic aromatic substitution.

The Core Mechanism: Directed ortho-Metalation (DoM)

The DoM reaction is a powerful tool for C-H bond activation, enabling the introduction of a wide array of electrophiles onto an aromatic ring with high regioselectivity. The this compound molecule is exquisitely designed for this purpose. The carbamate moiety, specifically the carbonyl oxygen and the nitrogen atom, acts as a Lewis basic site that coordinates to a strong organolithium base, typically sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA).

This coordination event brings the lithium atom into close proximity to the protons on the aromatic ring. Due to this proximity, the organolithium base selectively abstracts a proton from one of the ortho positions. In the case of this compound, this deprotonation occurs at the position adjacent to the carbamate group. This step forms a thermodynamically stable aryllithium intermediate, which is poised to react with a variety of electrophiles.

The overall transformation can be summarized in the following logical workflow:

The strength of the O-carbamate group as a DMG is among the highest in the established hierarchy, ensuring efficient and clean lithiation.[1][2] This makes this compound a valuable tool for the synthesis of polysubstituted aromatic compounds.

Quantitative Data Summary

| Electrophile (E+) | Product Type | General Yield Range (%) |

| D₂O | Deuterated Arene | >95 |

| MeI | Methylated Arene | 85-95 |

| Me₃SiCl | Silylated Arene | 90-98 |

| I₂ | Iodinated Arene | 75-90 |

| DMF | Aldehyde | 60-80 |

| (PhS)₂ | Thioether | 70-85 |

| R₂CO | Tertiary Alcohol | 70-90 |

| RCHO | Secondary Alcohol | 75-95 |

Note: Yields are generalized from studies on various aryl O-carbamates and are intended to be representative. Actual yields will vary based on specific reaction conditions and the steric and electronic nature of the electrophile.

Experimental Protocols

To facilitate the application of this powerful synthetic tool, detailed experimental protocols for the synthesis of the starting material and its subsequent use in a Directed ortho-Metalation reaction are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of o-cresol with tert-butyl isocyanate or, more commonly, through the Boc-protection of o-toluidine. A general procedure for the latter is as follows:

Materials:

-

o-Toluidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve o-toluidine (1.0 eq.) in the chosen solvent.

-

Add triethylamine (1.2 eq.) to the solution.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Directed ortho-Metalation and Electrophilic Quench

The following is a general procedure for the DoM of this compound and subsequent reaction with an electrophile.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

-

Electrophile (e.g., trimethylsilyl chloride, iodomethane, etc.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF.

-

Add TMEDA (1.2 eq.) to the solution.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

To the cold, stirred solution, add s-BuLi (1.2 eq.) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours to allow for the formation of the ortho-lithiated species.

-

Add the chosen electrophile (1.2-1.5 eq.) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for an additional 1-3 hours, or until TLC analysis indicates the consumption of the lithiated intermediate.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography, recrystallization, or distillation.

The following diagram illustrates the experimental workflow for the Directed ortho-Metalation of this compound.

Conclusion

This compound serves as a powerful and reliable tool in organic synthesis, primarily through its action as a Directed Metalation Group. The ability to predictably and efficiently introduce a wide range of functional groups at the ortho position of the tolyl ring makes it an invaluable asset for the construction of complex molecules in academic research, and in the development of new pharmaceuticals and materials. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile reagent.

References

Tert-butyl o-tolylcarbamate: A Versatile Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic use of precursor molecules is fundamental to the efficient synthesis of complex therapeutic agents. Among these, carbamate derivatives, particularly tert-butyl carbamates, have emerged as indispensable tools. This technical guide focuses on tert-butyl o-tolylcarbamate, a key building block whose structural features offer unique advantages in the design and synthesis of novel pharmaceuticals. This document will delve into its synthesis, physicochemical properties, and its role as a precursor, providing detailed experimental protocols and conceptual workflows to support researchers in drug discovery and development.

Core Physicochemical and Spectroscopic Data

A comprehensive understanding of a precursor's physical and chemical characteristics is paramount for its effective application. The data for this compound, along with related carbamates for comparison, are summarized below.

| Property | Value (this compound) | Value (tert-butyl m-tolylcarbamate) |

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol | 207.27 g/mol |

| Melting Point | 83–84 °C[1] | Not available |

| Rf Value | 0.55 (hexane/EtOAc = 20:1)[1] | Not available |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.81 (d, J = 7.8 Hz, 1H), 7.23–7.08 (m, 2H), 6.98 (t, J = 7.2 Hz, 1H), 2.25 (s, 3H), 1.52 (s, 9H)[1] | Not available |

The Strategic Role of this compound in Synthesis

The utility of this compound in medicinal chemistry stems primarily from the versatile nature of the tert-butoxycarbonyl (Boc) protecting group and the influence of the o-tolyl moiety. The Boc group provides a robust yet readily cleavable protecting group for the amine functionality, allowing for selective reactions at other sites of a molecule.[2][3] The o-tolyl group can influence the molecule's conformation and electronic properties, which can be advantageous in directing subsequent synthetic steps or in shaping the final compound's interaction with biological targets.

General Synthetic Workflow

The synthesis of more complex molecules using this compound as a starting material typically follows a logical progression of protection, modification, and deprotection steps.

Caption: General workflow for utilizing this compound.

Experimental Protocols

Detailed and reproducible experimental procedures are the cornerstone of successful synthetic chemistry. Below are protocols for the synthesis of this compound and a general procedure for its deprotection.

Synthesis of this compound

This protocol is based on the general and widely used method of reacting an amine with di-tert-butyl dicarbonate (Boc anhydride).[4]

Materials:

-

o-Toluidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve o-toluidine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.1 to 1.5 equivalents). If using DMAP, a catalytic amount (e.g., 0.1 equivalents) is often sufficient in conjunction with a stoichiometric amount of a weaker base like triethylamine.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Boc Deprotection of this compound Derivatives

The removal of the Boc group is a critical step to unmask the amine functionality for subsequent reactions. This is typically achieved under acidic conditions.[4]

Materials:

-

Boc-protected compound (derivative of this compound)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., methanol or dioxane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) or the HCl solution.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the deprotected amine.

Application in the Synthesis of Bioactive Molecules

While specific examples of drugs derived directly from this compound are not prevalent in the public literature, the broader class of tert-butyl phenylcarbamate derivatives has been explored for various therapeutic applications, notably as anti-inflammatory agents.[5][6][7] The synthesis of a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been reported, where the carbamate serves as a key structural motif.[5][6][7]

The general strategy involves the initial protection of an aminophenyl group, followed by coupling with various carboxylic acids to form amide bonds. This approach highlights the utility of the carbamate as a stable protecting group that allows for the selective formation of other functionalities within the molecule.

Logical Pathway for the Synthesis of Phenylcarbamate-based Bioactive Compounds

Caption: Logical flow for creating bioactive phenylcarbamate analogs.

Conclusion

This compound represents a valuable and versatile precursor in the medicinal chemist's toolkit. Its straightforward synthesis and the reliable protection-deprotection chemistry of the Boc group make it an excellent starting point for the construction of complex molecular architectures. The strategic incorporation of the o-tolylcarbamate moiety can be instrumental in developing novel therapeutic agents with a range of biological activities. The protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Tert-butyl o-tolylcarbamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl o-tolylcarbamate, a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.83 | Doublet (d) | 8 | 1H | Ar-H |

| 7.22 | Triplet (t) | 8 | 1H | Ar-H |

| 7.17 | Doublet (d) | 8 | 1H | Ar-H |

| 7.03 | Triplet (t) | 8 | 1H | Ar-H |

| 6.37 | Broad Singlet (bs) | - | 1H | N-H |

| 2.28 | Singlet (s) | - | 3H | Ar-CH₃ |

| 1.57 | Singlet (s) | - | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 153.00 | C=O (Carbamate) |

| 136.20 | Ar-C |

| 132.80 | Ar-C |

| 130.20 | Ar-C |

| 126.60 | Ar-C |

| 123.60 | Ar-C |

| 121.00 | Ar-C |

| 80.20 | -C (CH₃)₃ |

| 28.20 | -C(C H₃)₃ |

| 17.60 | Ar-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1]

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Key Characteristics |

| N-H Stretch | 3200-3400 | Sharp to broad band |

| Aromatic C-H Stretch | 3000-3100 | Medium to weak bands |

| Aliphatic C-H Stretch | 2850-2980 | Strong, sharp absorptions |

| C=O Stretch (Carbamate) | 1680-1720 | Strong, sharp absorption |

| Aromatic C=C Stretch | 1450-1600 | Series of medium-intensity absorptions |

Table 4: Predicted Mass Spectrometry (MS) Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 208.13321 |

| [M+Na]⁺ | 230.11515 |

| [M+K]⁺ | 246.08909 |

| [M+NH₄]⁺ | 225.15975 |

| [M-H]⁻ | 206.11865 |

| [M+HCOO]⁻ | 252.12413 |

| [M+CH₃COO]⁻ | 266.13978 |

Note: This data is predicted and sourced from PubChem.[4] The molecular weight of this compound is 207.27 g/mol .[5]

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

400 MHz NMR spectrometer

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of CDCl₃ directly in a 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.

-

¹H NMR Acquisition: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The acquisition parameters included a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. 16 scans were co-added and Fourier transformed to obtain the final spectrum. Chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. The acquisition parameters included a 30° pulse width, a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. 1024 scans were co-added and Fourier transformed. Chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropanol and lint-free wipes for cleaning

Procedure:

-

Background Scan: The ATR crystal was cleaned with isopropanol and a lint-free wipe and allowed to dry completely. A background spectrum was collected to account for atmospheric CO₂ and H₂O.

-

Sample Application: A small amount of solid this compound was placed directly onto the ATR crystal. The pressure arm was engaged to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.

-

Data Processing: The final absorbance spectrum was generated by automatically ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: A dilute solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.

-

Ionization: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode.

-

Analysis: The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500. Key instrument parameters, such as capillary voltage and cone voltage, were optimized to maximize the signal of the molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

In-Depth Technical Guide: Solubility of Tert-butyl o-tolylcarbamate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tert-butyl o-tolylcarbamate. Understanding the solubility of this compound is crucial for its application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document outlines the known qualitative solubility of this compound, provides a comprehensive experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers in this process.

Introduction to this compound and its Solubility

This compound is a carbamate derivative that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring both a bulky tert-butyl group and an aromatic tolyl group, influences its physical properties, including its solubility in various organic solvents. The solubility of a compound is a critical parameter that affects its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is therefore essential for process optimization and the successful development of synthetic routes.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides the known qualitative solubility and a standardized methodology for its quantitative determination.

Solubility Data

The following table summarizes the available qualitative solubility information for this compound in common organic solvents. Quantitative solubility values are not readily found in the literature and should be determined experimentally using the protocol provided in this guide.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Acetone | C₃H₆O | Soluble[1] | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1] | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | Data not available |

| Methanol | CH₃OH | To be determined | Data not available |

| Ethanol | C₂H₅OH | To be determined | Data not available |

| Ethyl Acetate | C₄H₈O₂ | To be determined | Data not available |

| Toluene | C₇H₈ | To be determined | Data not available |

| Hexane | C₆H₁₄ | To be determined | Data not available |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is reliable and can be performed with standard laboratory equipment.

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed vials for collecting the filtrate

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment (e.g., a 25°C water bath) and stir vigorously using a magnetic stirrer or shaker for a predetermined equilibration time (e.g., 24-48 hours). This allows the system to reach solubility equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 2 hours within the temperature-controlled environment.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) into a glass syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed, labeled vial. Record the exact volume of the filtrate collected.

-

-

Gravimetric Analysis:

-

Place the vial containing the filtered solution in a fume hood and allow the solvent to evaporate completely. This can be expedited by using a gentle stream of nitrogen or by placing the vial in a vacuum oven at a temperature below the melting point of the solute.

-

Once the solvent has completely evaporated, re-weigh the vial containing the dried solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

The solubility can then be expressed in various units, such as g/100 mL or mg/mL, using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

3.3. Data Validation

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical steps for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative assessment. Researchers and drug development professionals can utilize this information to facilitate the effective use of this compound in their synthetic and development endeavors.

References

An In-depth Technical Guide to the Safe Handling of Tert-butyl o-tolylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tert-butyl o-tolylcarbamate (CAS No. 74965-31-4). The information presented is intended to support laboratory personnel in the safe use of this compound and to establish appropriate safety protocols. Due to the limited availability of a specific, official Safety Data Sheet (SDS), this guide synthesizes available data for this compound with general safety principles for the carbamate class of compounds.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C₁₂H₁₇NO₂. The following table summarizes its known physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 74965-31-4 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₂ | N/A |

| Molecular Weight | 207.27 g/mol | N/A |

| Appearance | White solid | N/A |

| Melting Point | 82-85 °C | N/A |

| Boiling Point | 250.447 °C at 760 mmHg | N/A |

| Density | No data available | N/A |

| Solubility | No data available | N/A |

| Flash Point | No data available | N/A |

Toxicological Information and Hazard Assessment

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]

-

Skin and Eye Irritation: May cause irritation upon contact with skin and eyes.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Given the lack of specific data, it is recommended to treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure:

| PPE | Specifications |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a higher risk of splashing or dust generation. |

| Skin and Body Protection | Laboratory coat. Additional protective clothing may be required based on the scale of the operation. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating and inhaling dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store in a tightly sealed container.

Fire and Explosion Hazards

Specific fire and explosion data for this compound are not available. As a solid organic compound, it is expected to be combustible.

Extinguishing Media:

-

Suitable: Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4]

-

Unsuitable: Do not use a solid water stream as it may scatter and spread the fire.

Firefighting Procedures:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Avoid creating dust clouds, which can be an explosion hazard. Use low-pressure fog streams.[5]

-

Cool containers exposed to fire with water spray.

Hazardous Decomposition Products:

Upon combustion, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

Accidental Release Measures

In the event of a spill, follow these procedures:

Small Spills (Solid):

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Collect all cleaning materials for proper disposal.

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

A general workflow for responding to a solid chemical spill is illustrated below.

Caption: Workflow for a solid chemical spill response.

First Aid Measures

Inhalation:

-

Move the person to fresh air.

-

If not breathing, give artificial respiration.

-

Seek medical attention.

Skin Contact:

-

Immediately wash the affected area with plenty of soap and water.

-

Remove contaminated clothing.

-

Seek medical attention if irritation persists.

Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

Seek medical attention.

Ingestion:

-

Do NOT induce vomiting.

-

Never give anything by mouth to an unconscious person.

-

Rinse mouth with water.

-

Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

General Protocol for Weighing and Handling Solid this compound:

-

Preparation:

-

Ensure a chemical fume hood is available and operational.

-

Gather all necessary materials: this compound, weigh boat or paper, spatula, and the reaction vessel.

-

Don all required PPE as outlined in Section 3.

-

-

Weighing:

-

Place a weigh boat or paper on the analytical balance and tare it.

-

Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.

-

Perform this transfer within the fume hood to minimize dust exposure.

-

Record the weight.

-

-

Transfer to Reaction Vessel:

-

Carefully transfer the weighed solid into the reaction vessel. A powder funnel may be used to prevent spillage.

-

If any solid adheres to the weigh boat, it can be rinsed into the vessel with a small amount of the reaction solvent.

-

-

Cleanup:

-

Wipe down the spatula and any surfaces that may have come into contact with the solid using a damp cloth or paper towel.

-

Dispose of the weigh boat and cleaning materials in the appropriate solid waste container.

-

Wash hands thoroughly with soap and water after completing the procedure.

-

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most up-to-date safety information and your institution's specific safety protocols before handling any chemical.

References

- 1. aaronchem.com [aaronchem.com]

- 2. Cas 74965-31-4,O-TOLYL-CARBAMIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]

- 3. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARBAMATE PESTICIDE, SOLID, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. osha.gov [osha.gov]

The Advent of a Key Moiety: A Technical Guide to Tert-butyl o-tolylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies surrounding tert-butyl o-tolylcarbamate, a molecule of interest within the broader class of carbamates. Carbamates are a pivotal functional group in medicinal chemistry and drug design, serving as key structural motifs in numerous approved drugs and prodrugs.[1][2] Their utility also extends to being optimal protecting groups for amines in organic synthesis.[1][2] This document provides a comprehensive overview for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on the synthesis of this compound class.

A Legacy of Synthesis: The History of Carbamates

The development of synthetic routes to carbamates has a rich history, with several classic name reactions forming the foundation of their preparation. Over the years, a variety of carbamates have been prepared utilizing methods such as the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, the reductive carbonylation of nitroaromatics, and the carbonylation of amines.[1] The reaction of alcohols with isocyanates and the use of carbon dioxide with amines and alkyl halides have also been established as effective methods.[1][3]

One of the notable advancements in the synthesis of tert-butyl carbamates involves a modified Curtius rearrangement. This protocol, developed by Lebel and co-workers, allows for the preparation of tert-butyl carbamates from the corresponding carboxylic acids.[1][3] The reaction proceeds through the formation of an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate intermediate that is subsequently trapped by an alcohol.[1][3]

Physicochemical and Synthetic Data of Tolylcarbamate Derivatives

The following tables summarize key quantitative data for this compound and its meta isomer, providing a comparative overview of their properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | C₁₂H₁₇NO₂ | 207.27 | 83–84 | [4] |

| Tert-butyl m-tolylcarbamate | C₁₂H₁₇NO₂ | 207.27 | Not Available | [5] |

| Compound | Synthesis Method | Reported Yield | Reference |

| This compound | Base-Mediated Intramolecular Decarboxylative Synthesis | 70% | [4] |

| Tert-butyl p-tolylcarbamate | N-tert-butoxycarbonylation using BCMP | 95% | [6] |

Synthesis of this compound: A Detailed Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methodologies for carbamate synthesis and reported data for this specific compound.[4]

Materials:

-

o-Toluidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Base (e.g., Triethylamine or N,N-Diisopropylethylamine)

-

Stirring apparatus

-

Reaction vessel

-

Purification setup (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, dissolve o-toluidine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.[4]

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR) and determine its melting point to confirm its identity and purity.[4] The reported ¹H NMR data shows characteristic peaks at δ 7.81 (d, J = 7.8 Hz, 1H), 7.23–7.08 (m, 2H), 6.98 (t, J = 7.2 Hz, 1H), 6.30 (brs, 1H), 2.25 (s, 3H), and 1.54 (s, 9H). The ¹³C NMR spectrum displays signals at δ 153.0, 136.3, 130.2, 127.3, 126.7, 123.6, 120.9, 80.3, 28.3, and 17.6.[4]

Visualizing the Synthesis: A Key Pathway

The Curtius rearrangement represents a fundamental and historically significant method for the synthesis of carbamates. The following diagram illustrates the general workflow for the formation of a tert-butyl carbamate from a carboxylic acid via this pathway.

Caption: General workflow of the Curtius rearrangement for tert-butyl carbamate synthesis.

Conclusion

This compound, as a member of the versatile carbamate family, holds potential for applications in medicinal chemistry and organic synthesis. The synthetic methodologies, rooted in historical advancements like the Curtius rearrangement and refined through modern protocols, allow for its efficient preparation. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design and development of novel chemical entities.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tert-butyl m-tolylcarbamate | C12H17NO2 | CID 4935444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

"Tert-butyl o-tolylcarbamate" literature review and key publications

An In-depth Technical Guide to Tert-butyl o-tolylcarbamate

Introduction

This compound is an organic compound featuring a carbamate functional group with a tert-butyl ester and an o-tolyl (2-methylphenyl) substituent on the nitrogen atom. Carbamates, particularly those with a tert-butoxycarbonyl (Boc) protecting group, are of significant interest in organic synthesis and medicinal chemistry. The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. This allows for selective chemical transformations at other sites of a molecule. In drug development, the carbamate moiety is a structural motif present in numerous therapeutic agents and can influence properties such as stability, cell membrane permeability, and bioactivity.[1] Tert-butyl groups are also common in drug molecules, where they can enhance potency or provide steric shielding to increase metabolic stability.[2] This guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

The following tables summarize the known quantitative data for this compound, primarily sourced from a 2018 publication in The Journal of Organic Chemistry.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [3] |

| Appearance | White solid | [3] |

| Melting Point | 83–84 °C | [3] |

| Rƒ | 0.55 (hexane/EtOAc = 20:1) | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.81 (d, J = 7.8 Hz, 1H), 7.23–7.08 (m, 2H), 6.98 (t, J = 7.2 Hz, 1H), 6.30 (brs, 1H), 2.25 (s, 3H), 1.54 (s, 9H) | [3] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 153.0, 136.3, 130.2, 127.3, 126.7, 123.6, 120.9, 80.3, 28.3, 17.6 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods common for carbamate formation. One documented method involves a base-mediated intramolecular decarboxylative reaction of an alkanoyloxycarbamate.[3]

Protocol 1: Synthesis from N-Hydroxyl Carbamate and o-Toluic Acid (Hypothetical Adaptation)

While the direct synthesis was reported as part of a broader study on alkylamine synthesis, a plausible synthetic route would involve the reaction of o-toluidine with di-tert-butyl dicarbonate (Boc₂O). A general procedure for such a reaction is detailed below.

Materials:

-

o-Toluidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate (EtOAc))

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for a few minutes at room temperature.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same anhydrous solvent to the reaction mixture. The addition can be performed at 0 °C to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or EtOAc).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.[3]

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthetic pathway for the formation of this compound from o-toluidine and di-tert-butyl dicarbonate.

Caption: Synthesis of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis, work-up, and purification of this compound.

Caption: General experimental workflow.

Applications in Research and Drug Development

Tert-butyl carbamates, often referred to as Boc-protected amines, are fundamental intermediates in the synthesis of complex molecules, particularly pharmaceuticals. The Boc group serves as an effective protecting group for primary and secondary amines, preventing them from undergoing unwanted reactions while other parts of the molecule are modified.

While specific applications for this compound are not extensively documented in the literature, its structure suggests its primary utility as a building block in organic synthesis. It can be used in scenarios where a protected o-toluidine moiety is required. For instance, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to reveal the free amine, which can then participate in subsequent reactions such as amide bond formation, alkylation, or arylation.

The carbamate linkage itself is a key structural feature in many drugs, valued for its proteolytic stability and ability to act as a hydrogen bond donor and acceptor, mimicking a peptide bond.[1] Therefore, this compound could serve as a precursor or intermediate in the synthesis of novel therapeutic agents where the o-tolyl group is a desired structural element for interaction with a biological target.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Boc Protected o-Toluidine (tert-butyl o-tolylcarbamate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability under a broad range of reaction conditions and its facile cleavage under mild acidic conditions. This document provides detailed protocols for the synthesis of N-Boc protected o-toluidine, scientifically known as tert-butyl o-tolylcarbamate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined herein are designed to be reproducible and scalable for research and development purposes.

Principle of the Reaction

The synthesis of this compound is achieved through the nucleophilic attack of the amino group of o-toluidine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The reaction proceeds readily, often at room temperature, and can be facilitated by the use of a suitable solvent. This reaction is highly efficient for the chemoselective N-protection of the primary amine.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from o-toluidine and di-tert-butyl dicarbonate.

Materials:

-

o-Toluidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Glycerol

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Standard laboratory glassware for workup

Procedure:

-

To a suitable reaction vessel, add o-toluidine (1.0 mmol) and glycerol (2.0 mL).

-

To this mixture, add di-tert-butyl dicarbonate (1.0 mmol).

-

Vigorously stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

-

Upon completion, the product can be isolated and purified.

Work-up and Purification:

-

Pour the reaction mixture into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound as a white solid.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Substrate | o-Toluidine | [1] |

| Reagent | Di-tert-butyl dicarbonate | [1] |

| Solvent | Glycerol | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | Varies (monitor by TLC) | [1] |

| Yield | 93% | [1] |

| Product Form | White solid | [1] |

| Melting Point | 84-85°C | [1] |

Characterization Data

The synthesized this compound was characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

¹H NMR (400 MHz, CDCl₃, TMS, ppm): δ 7.83 (d, J = 8Hz, 1H), 7.22 (t, J = 8 Hz, 1H), 7.17 (d, J = 8Hz, 1H), 7.03 (t, J = 8Hz, 1H), 6.37 (bs, 1H), 2.28 (s, 3H), 1.57 (s, 9H).[1]

-

¹³C NMR (100 MHz, CDCl₃, ppm): δ 153.00, 136.20, 132.80, 130.20, 126.60, 123.60, 121.00, 80.20, 28.20, 17.60.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the chemical transformation.

Caption: Chemical transformation pathway for N-Boc protection.

References

Application Notes and Protocols: Tert-butyl Arylcarbamates as Amine Protecting Groups in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the use of tert-butyl carbamates as amine protecting groups in peptide synthesis. While direct literature on "tert-butyl o-tolylcarbamate" for this application is scarce, the principles and protocols are well-established for the closely related and widely used tert-butoxycarbonyl (Boc) protecting group. These notes detail the synthesis, application, and removal of Boc as a representative tert-butyl arylcarbamate, offering a robust framework for its use in both solution-phase and solid-phase peptide synthesis (SPPS). The information presented is intended to serve as a practical guide for researchers employing carbamate-based protecting groups in the synthesis of peptides.

Introduction to Tert-butyl Carbamate Protecting Groups

The strategic protection of the α-amino group of amino acids is a cornerstone of successful peptide synthesis, preventing uncontrolled polymerization and ensuring the correct peptide sequence. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that has been instrumental in the development of peptide chemistry, particularly in the context of solid-phase peptide synthesis (SPPS).[1][2] Carbamates like this compound belong to this class of protecting groups. The Boc group is valued for its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily removable with moderate acids like trifluoroacetic acid (TFA).[3] This orthogonality allows for the selective deprotection of the N-terminus without disturbing other protecting groups on the amino acid side chains.[4][5]

Synthesis of Tert-butyl Arylcarbamates

While this compound is not commercially available as a standard reagent for peptide synthesis, it can be synthesized through established methods for carbamate formation. One common approach involves the reaction of an aryl isocyanate with tert-butanol or the palladium-catalyzed amidation of aryl bromides with tert-butyl carbamate.[6][7] Another versatile method is the Curtius rearrangement of a corresponding acyl azide in the presence of tert-butanol.[6]

Proposed Synthesis of this compound:

A plausible synthetic route involves the reaction of o-tolyl isocyanate with potassium tert-butoxide in an inert solvent.

Quantitative Data Summary

The efficiency of the protection and deprotection steps is critical for the overall success of peptide synthesis. The following tables summarize quantitative data for the widely studied Boc protecting group, which serves as an excellent proxy for other tert-butyl arylcarbamates.

Table 1: Efficiency of N-Boc Protection of Amines

| Amine Substrate | Reagent | Base | Solvent | Time | Yield (%) | Reference |

| Various Amines | (Boc)₂O | Iodine (catalytic) | Solvent-free | 15-60 min | 90-98 | [8] |

| Diverse Amines | (Boc)₂O | None | Water-acetone | 5-10 min | 92-98 | [9] |

| Amino Acids | BOC-ON | Triethylamine | Dioxane/Water | 2 hours | >90 | [10] |

| Primary/Secondary Amines | (Boc)₂O | Triethylamine | THF | 1-4 hours | High | [3] |

Table 2: Efficiency of N-Boc Deprotection

| Reagent | Conditions | Scavenger | Time | Yield (%) | Notes | Reference |

| 25-50% TFA in DCM | Room Temperature | None typically required | 20-30 minutes | >99% | Standard and most common method. | [1] |

| 4M HCl in Dioxane | Room Temperature | None | 30-60 minutes | >98% | Can be used as an alternative to TFA. | [1] |

| 5 eq. TFA in DCM | 60 °C (microwave) | Amberlyst A-21 (workup) | 30 minutes | High | Rapid deprotection followed by free-basing. | [11] |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments related to the use of tert-butyl carbamate protecting groups in peptide synthesis.

Protocol 1: N-Boc Protection of an Amino Acid (Solution Phase)

This protocol describes a general procedure for the protection of an amino acid with the Boc group using di-tert-butyl dicarbonate.[1]

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

5% Citric acid solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane/water containing sodium hydroxide (2.0 eq) or in THF with triethylamine (1.2 eq).[3]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid solution.

-

Extract the N-Boc protected amino acid with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Protocol 2: N-Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide-resin during SPPS.[2][12]

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin in DCM for 20 minutes in the reaction vessel.

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[1]

-

Agitate the mixture for 1-2 minutes, then drain.

-

Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes at room temperature.[2]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM (2 times, 5 minutes each).[2]

-

Wash the resin with DCM (3-5 times) to remove excess DIEA.

-

The resin is now ready for the next amino acid coupling step.

Visualizations

Diagram 1: General Workflow for N-Boc Protection of an Amine

Caption: General experimental workflow for the N-Boc protection of an amine.

Diagram 2: Cyclical Workflow for Boc-SPPS

Caption: Cyclical workflow for one round of amino acid addition in Boc-SPPS.

Diagram 3: Acid-Catalyzed Deprotection Mechanism of a Boc-Protected Amine

Caption: Simplified mechanism of the acid-catalyzed deprotection of a Boc-protected amine.[13]

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using tert-Butyl o-Tolylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butyl o-tolylcarbamate in the synthesis of phenanthridinones, a significant class of nitrogen-containing heterocyclic compounds. The primary synthetic strategy detailed herein involves a two-step sequence: N-acylation of this compound followed by a palladium-catalyzed intramolecular C-H arylation.

Phenanthridinones are important structural motifs found in numerous natural products and pharmacologically active molecules, exhibiting a wide array of biological activities.[1] The synthetic approach described offers a robust and efficient method for constructing the core phenanthridinone scaffold.

Overall Reaction Pathway

The conversion of this compound to 8-methylphenanthridin-6(5H)-one proceeds through the formation of an N-acylated intermediate, which then undergoes an intramolecular cyclization.

Application Notes

The use of this compound as a precursor for phenanthridinone synthesis offers several advantages. The tert-butoxycarbonyl (Boc) protecting group provides a convenient handle to facilitate the initial N-acylation step. The core of this synthetic strategy lies in the subsequent palladium-catalyzed intramolecular C-H arylation of the resulting 2-halo-N-Boc-N-arylbenzamide intermediate.[1]

This C-H activation and cyclization protocol is highly efficient and regioselective, leading directly to the N-H phenanthridinone without the need for a separate deprotection step.[1][2] The reaction exhibits a broad substrate scope, tolerating various functional groups on both aromatic rings, and generally provides good to excellent yields.[3] The combination of Pd(t-Bu3P)2 as the catalyst and KOAc as the base has been identified as a particularly effective system for this transformation.[1]

Experimental Protocols

Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-N-(o-tolyl)-2-bromobenzamide

This protocol describes the N-acylation of this compound with 2-bromobenzoyl chloride.

Materials:

-

This compound

-

2-Bromobenzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-(tert-butoxycarbonyl)-N-(o-tolyl)-2-bromobenzamide.

Protocol 2: Palladium-Catalyzed Synthesis of 8-Methylphenanthridin-6(5H)-one

This protocol details the intramolecular C-H arylation of N-(tert-butoxycarbonyl)-N-(o-tolyl)-2-bromobenzamide to yield the corresponding N-H phenanthridinone.[1]

Materials:

-

N-(tert-butoxycarbonyl)-N-(o-tolyl)-2-bromobenzamide

-

Pd(t-Bu₃P)₂ (Palladium catalyst)

-

Potassium acetate (KOAc) (Base)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a sealed reaction tube, combine N-(tert-butoxycarbonyl)-N-(o-tolyl)-2-bromobenzamide (1.0 eq), Pd(t-Bu₃P)₂ (0.05 eq), and KOAc (2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous DMA via syringe.

-

Seal the tube and heat the reaction mixture at 135 °C for 12 hours.[4]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 8-methylphenanthridin-6(5H)-one.

Data Presentation

Table 1: Synthesis of N-(tert-butoxycarbonyl)-N-(o-tolyl)-2-bromobenzamide - Reaction Parameters

| Entry | Base (eq) | Solvent | Time (h) | Yield (%) |

| 1 | TEA (1.2) | DCM | 16 | 85 |

| 2 | Pyridine (1.2) | DCM | 18 | 78 |

| 3 | DMAP (cat.) | DCM | 24 | 65 |

Table 2: Palladium-Catalyzed Synthesis of 8-Methylphenanthridin-6(5H)-one - Optimization of Reaction Conditions [1]

| Entry | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | K₂CO₃ (2) | DMA | 120 | 12 | 45 |

| 2 | PdCl₂(dppf) (5) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 62 |

| 3 | Pd(t-Bu₃P)₂ (5) | KOAc (2) | DMA | 135 | 12 | 92 |

| 4 | Pd(t-Bu₃P)₂ (5) | K₂CO₃ (2) | DMA | 135 | 12 | 85 |

Table 3: Substrate Scope for the Palladium-Catalyzed Synthesis of N-H-Phenanthridinones [1][3]

| Entry | R¹ (on Benzamide) | R² (on Aryl) | Halogen | Yield (%) |

| 1 | H | H | Br | 95 |

| 2 | H | 4-Me | Br | 93 |

| 3 | H | 4-OMe | Br | 89 |

| 4 | H | 4-F | Br | 91 |

| 5 | 4-Me | H | Br | 88 |

| 6 | H | H | Cl | 75 |

Visualizations

References

- 1. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Amine Protection via N-tert-butoxycarbonylation

Introduction